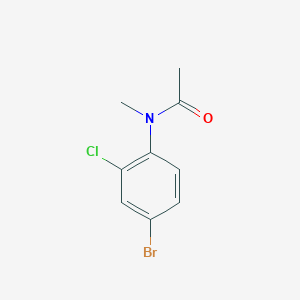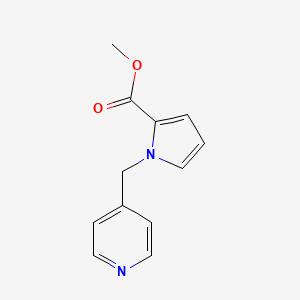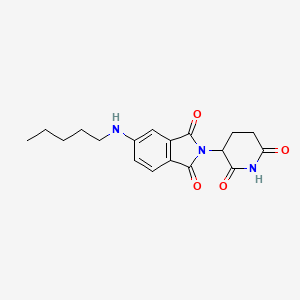
2-(2,6-Dioxo-3-piperidyl)-5-(pentylamino)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dioxo-3-piperidinyl)-5-(pentylamino)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-3-piperidinyl)-5-(pentylamino)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of a piperidinyl derivative with an isoindole precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dioxo-3-piperidinyl)-5-(pentylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives .
Applications De Recherche Scientifique
2-(2,6-Dioxo-3-piperidinyl)-5-(pentylamino)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as fluorescence for imaging applications
Mécanisme D'action
The mechanism of action of 2-(2,6-Dioxo-3-piperidinyl)-5-(pentylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2’-(2,6-dioxo-3-piperidinyl)-[2,4’-bi-2H-isoindole]-1,1’,3,3’-tetrone: Known for its use as a metabolite and impurity in pharmaceutical research.
1-Oxo-2-(2,6-dioxo-3-fluoropiperidin-3-yl)isoindolines: Studied for their ability to reduce inflammatory cytokine levels.
Uniqueness
2-(2,6-Dioxo-3-piperidinyl)-5-(pentylamino)-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications across multiple scientific disciplines, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C18H21N3O4 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-(pentylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O4/c1-2-3-4-9-19-11-5-6-12-13(10-11)18(25)21(17(12)24)14-7-8-15(22)20-16(14)23/h5-6,10,14,19H,2-4,7-9H2,1H3,(H,20,22,23) |
Clé InChI |
AFEGKGNMBODJRK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


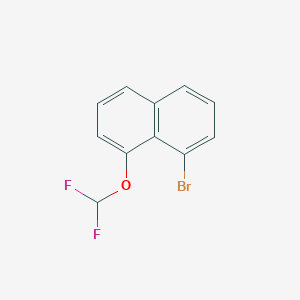
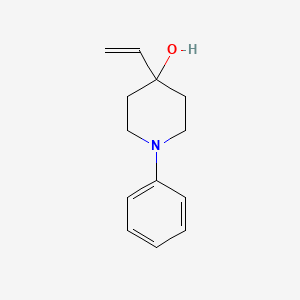
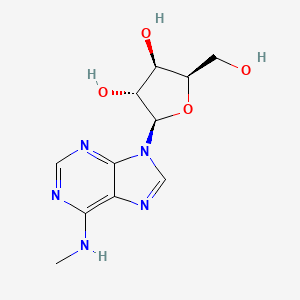
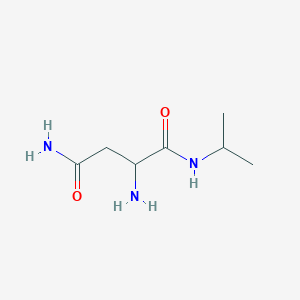
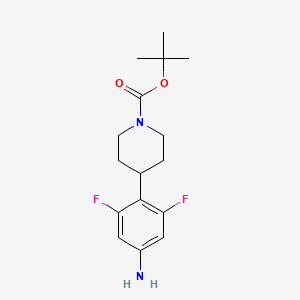
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
![Tert-butyl N-[(1R,2R)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B13912355.png)
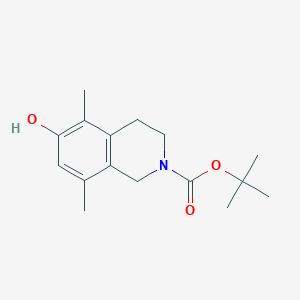
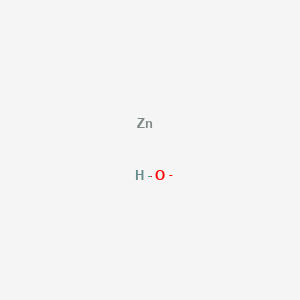
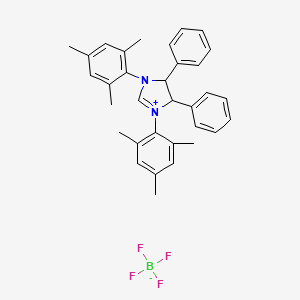

![Benzyl trans-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13912394.png)
